Cas no 1245648-23-0 (2-(2-Ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydrooxazole)

2-(2-Ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydrooxazole 化学的及び物理的性質
名前と識別子
-
- 2-(2-Ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydrooxazole
- 2-(2-ethyl-3-methoxyphenyl)-5,5-dimethyl-2H-1,3-oxazole
- 2-(2-Ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydro-1,3-oxazole
- Oxazole, 2-(2-ethyl-3-methoxyphenyl)-2,5-dihydro-5,5-dimethyl-
- A925954
- 1245648-23-0
- DTXSID50744528
-
- MDL: MFCD18072747
- インチ: InChI=1S/C14H19NO2/c1-5-10-11(7-6-8-12(10)16-4)13-15-9-14(2,3)17-13/h6-9,13H,5H2,1-4H3
- InChIKey: WSNLIFIEZISZFL-UHFFFAOYSA-N
- ほほえんだ: CC1(C)C=NC(C2=CC=CC(OC)=C2CC)O1
計算された属性
- せいみつぶんしりょう: 233.141578849g/mol
- どういたいしつりょう: 233.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 288
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
2-(2-Ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydrooxazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A851987-1g |
2-(2-Ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydrooxazole |
1245648-23-0 | 95+% | 1g |
$500.0 | 2024-04-25 | |
Chemenu | CM190940-1g |
2-(2-ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydrooxazole |
1245648-23-0 | 95% | 1g |
$580 | 2021-08-05 | |
Chemenu | CM190940-1g |
2-(2-ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydrooxazole |
1245648-23-0 | 95% | 1g |
$530 | 2023-03-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1763506-1g |
2-(2-Ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydrooxazole |
1245648-23-0 | 98% | 1g |
¥4900.00 | 2024-08-09 |
2-(2-Ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydrooxazole 関連文献
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
2-(2-Ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydrooxazoleに関する追加情報
Introduction to 2-(2-Ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydrooxazole (CAS No. 1245648-23-0)
2-(2-Ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydrooxazole, identified by its CAS number 1245648-23-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the oxazole class, a heterocyclic structure known for its diverse biological activities and potential therapeutic applications. The unique combination of an ethyl group at the 2-position and a methoxy group at the 3-position of the phenyl ring, coupled with the dimethyl substitution on the oxazole ring, contributes to its distinct chemical properties and biological interactions.
The structural features of 2-(2-Ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydrooxazole make it a promising candidate for further investigation in drug discovery. The presence of both electron-donating (methoxy) and electron-withdrawing (ethyl) groups on the aromatic ring suggests potential modulation of reactivity and binding affinity. This balance is particularly intriguing in the context of developing novel pharmacophores that can interact with biological targets with high specificity.
In recent years, there has been a growing interest in oxazole derivatives due to their reported bioactivity across various therapeutic areas. Studies have highlighted the role of oxazoles in antimicrobial, anti-inflammatory, and even anticancer applications. The dimethyl substitution on the oxazole ring further enhances its stability and metabolic profile, making it a structurally robust scaffold for drug development. The compound’s ability to undergo selective interactions with biological macromolecules has positioned it as a key subject of interest in computational chemistry and molecular modeling.
One of the most compelling aspects of 2-(2-Ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydrooxazole is its potential as an intermediate in synthesizing more complex molecules. Researchers have leveraged its structural framework to develop derivatives with enhanced pharmacological properties. For instance, modifications at the phenyl ring or the oxazole core have been explored to improve solubility, bioavailability, and target engagement. These efforts align with current trends in medicinal chemistry aimed at optimizing lead compounds for clinical translation.
The compound’s relevance is further underscored by its incorporation into ongoing research initiatives. In particular, studies have investigated its interactions with enzymes and receptors implicated in metabolic disorders. The methoxy group at position 3 has been shown to influence binding kinetics, potentially offering insights into mechanisms underlying disease pathogenesis. Such findings are critical for designing drugs that can modulate these pathways effectively.
From a synthetic chemistry perspective, 2-(2-Ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydrooxazole exemplifies the elegance of heterocyclic chemistry. The synthesis involves multi-step reactions that showcase modern techniques such as transition metal catalysis and asymmetric synthesis. These methods not only ensure high yields but also allow for precise control over stereochemistry—a crucial factor in drug design. The compound’s accessibility through established synthetic routes makes it an attractive building block for academic and industrial laboratories alike.
The pharmacokinetic profile of CAS No. 1245648-23-0 is another area of active investigation. Preliminary data suggest favorable absorption and distribution characteristics when administered orally or intravenously. This aligns with regulatory requirements for new therapeutics and enhances its viability as a candidate for further clinical development. Additionally, its stability under various storage conditions reduces logistical challenges associated with drug formulation.
In conclusion,2-(2-Ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydrooxazole represents a significant advancement in pharmaceutical chemistry. Its unique structural attributes combined with promising preclinical data make it a valuable asset in the quest for novel therapeutics. As research progresses, this compound is expected to contribute to breakthroughs across multiple therapeutic domains.
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